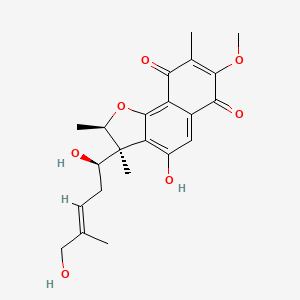

Furaquinocin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furaquinocin B is a natural product found in Streptomyces with data available.

科学研究应用

Biosynthesis and Antibiotic Properties

- Biosynthesis of Furaquinocins A and B : Furaquinocin B, along with its counterpart A, is produced by Streptomyces sp. KO-3988. These compounds are known for their cytotoxic activity against HeLa S3 cells but do not exhibit antimicrobial activity. Their biosynthesis involves a novel polyketide antibiotic complex (Funayama et al., 1990).

- Novel Antibiotics Furaquinocins A and B : These compounds demonstrate cytocidal activities against HeLa S3 cells and B16 melanoma cells, emphasizing their potential as antitumor agents (Komiyama et al., 1990).

Enzymatic Activities and Biosynthetic Pathway

- Prenyltransferase in Furaquinocin Biosynthesis : The enzyme Fur7 is identified as a key player in furaquinocin biosynthesis. It attaches a geranyl group to a polyketide scaffold, crucial for furaquinocin's formation. This discovery provides insight into the enzyme's role and the biochemical characterization of Fur7 (Kumano et al., 2010).

- Biosynthesis of Natural Polyketide-Isoprenoid Hybrid Compound : This research delves into the gene cluster responsible for furaquinocin A biosynthesis, providing insights into the genetic and enzymatic pathways leading to the formation of furaquinocin B (Kawasaki et al., 2006).

Synthetic Approaches

- Total Syntheses of Furaquinocin A, B, and E : This study describes the total synthesis of furaquinocin A, B, and E, highlighting a modular approach that paves the way for creating these compounds synthetically, which is crucial for further pharmaceutical exploration (Trost et al., 2003).

Meroterpenoid and Antibacterial Properties

- Furaquinocins K and L : The identification of new naphthoquinone-based meroterpenoids, furaquinocins K and L, from Streptomyces sp. expands our understanding of the structural diversity and biological activity of furaquinocin-related compounds. Furaquinocin L particularly showed antibacterial activity without cytotoxic effects (Tistechok et al., 2022).

属性

CAS 编号 |

125224-54-6 |

|---|---|

产品名称 |

Furaquinocin B |

分子式 |

C22H26O7 |

分子量 |

402.44 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

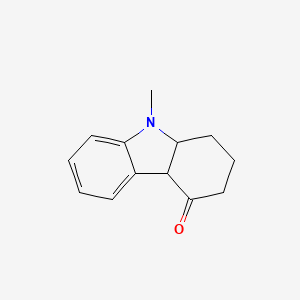

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

117290-74-1

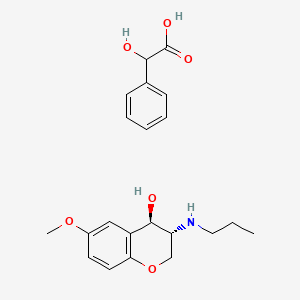

IBUPRED

124235-67-2

TETRA-N-PENTYLCALIX[4!RESORCINOLARENE, 97

118629-59-7

Basic Yellow 87

116844-55-4